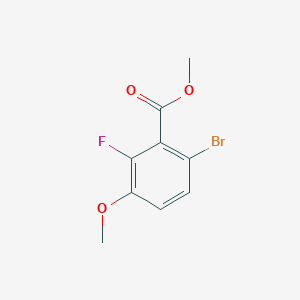

Methyl 6-bromo-2-fluoro-3-methoxybenzoate

Description

Properties

IUPAC Name |

methyl 6-bromo-2-fluoro-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOBQNWSLXGOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736324 | |

| Record name | Methyl 6-bromo-2-fluoro-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007455-28-8 | |

| Record name | Methyl 6-bromo-2-fluoro-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Polysubstituted Benzoates

An In-Depth Technical Guide to Methyl 6-bromo-2-fluoro-3-methoxybenzoate: Synthesis, Characterization, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While a specific CAS number for this particular substitution pattern is not readily found in major chemical databases, its synthesis is feasible through established methodologies. This guide will delve into a proposed synthetic pathway, detailed analytical characterization, and the scientific rationale for its application in advanced research, drawing upon data from closely related isomers.

Polysubstituted benzene rings are privileged scaffolds in drug discovery and development. The precise arrangement of different functional groups allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, metabolic stability, and pharmacokinetic profile. This compound incorporates three key functionalities:

-

A Bromine Atom: Serves as a versatile synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments.[1] The presence of bromine can also enhance binding affinity to target proteins and improve therapeutic efficacy.[2]

-

A Fluorine Atom: This highly electronegative atom can significantly modulate the acidity of nearby protons, influence molecular conformation, and block metabolic pathways, thereby increasing the bioavailability and in vivo half-life of a drug candidate.[1]

-

A Methoxy Group: This electron-donating group can impact the electronic nature of the aromatic ring and participate in hydrogen bonding, influencing solubility and receptor interactions.

The specific "6-bromo-2-fluoro-3-methoxy" substitution pattern presents a unique electronic and steric environment, making this compound a valuable, albeit less common, intermediate for the synthesis of novel bioactive molecules.

Physicochemical and Spectroscopic Data

While experimental data for the title compound is not widely published, its properties can be predicted based on its structure and comparison with related isomers.

| Property | Predicted Value / Characteristic |

| Molecular Formula | C₉H₈BrFO₃ |

| Molecular Weight | 263.06 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and insoluble in water |

| ¹H NMR | Expect distinct signals for the methyl ester protons (~3.9 ppm), methoxy protons (~3.9-4.0 ppm), and two aromatic protons, with splitting patterns influenced by the fluorine and bromine substituents. |

| ¹³C NMR | Expect signals for the ester carbonyl carbon (~165 ppm), aromatic carbons (with C-F and C-Br couplings), the ester methyl carbon (~52 ppm), and the methoxy methyl carbon (~56 ppm). |

| Mass Spectrometry | The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), with the molecular ion peaks (M⁺ and M+2) being a key identifier. |

Proposed Synthesis of this compound

The synthesis of this compound can be strategically designed starting from commercially available precursors. The following proposed pathway is based on established and reliable organic transformations.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Bromination of 2-Fluoro-3-methoxyphenol

-

Rationale: This initial step introduces the bromine atom at the position para to the hydroxyl group due to its strong activating and ortho-, para-directing effects.

-

Procedure:

-

Dissolve 2-fluoro-3-methoxyphenol (1 equivalent) in acetonitrile (MeCN).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-2-fluoro-3-methoxybenzene.

-

Step 2: Directed Ortho-Metalation and Carboxylation

-

Rationale: The methoxy group can direct ortho-lithiation. Subsequent quenching with carbon dioxide will install the carboxylic acid group at the desired position.

-

Procedure:

-

Dissolve 1-bromo-2-fluoro-3-methoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-bromo-3-fluoro-4-methoxybenzoic acid.

-

Step 3: Fischer Esterification

-

Rationale: This is a classic and efficient method for converting a carboxylic acid to its corresponding methyl ester.

-

Procedure:

-

Suspend the crude 2-bromo-3-fluoro-4-methoxybenzoic acid in methanol (MeOH).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

-

Applications in Drug Discovery and Materials Science

This compound is a valuable intermediate for the synthesis of more complex molecules.[3] Its utility stems from the ability to selectively functionalize the bromine and ester groups.

Caption: Potential synthetic transformations of this compound.

The bromine atom can be readily converted into a variety of other functional groups or used to form new carbon-carbon and carbon-heteroatom bonds. For example, Suzuki coupling with a boronic acid can introduce a new aryl or heteroaryl group, a common strategy in the development of kinase inhibitors and other targeted therapies. Buchwald-Hartwig amination can be used to install a nitrogen-containing substituent, a key step in the synthesis of many CNS-active drugs.

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a ubiquitous functional group in pharmaceuticals.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, it is always best practice to consult the Safety Data Sheet (SDS) for a closely related compound if one for the specific target molecule is unavailable.

Conclusion

This compound represents a synthetically valuable, though not widely cataloged, building block for the creation of novel chemical entities. Its unique substitution pattern offers a platform for the development of new pharmaceuticals and functional materials. The proposed synthetic route provides a reliable method for its preparation, and its versatile reactivity opens up a wide range of possibilities for further chemical exploration. As the demand for more sophisticated and effective small molecules continues to grow, the strategic use of such highly functionalized intermediates will be paramount in advancing the frontiers of chemical and biomedical research.

References

An In-depth Technical Guide to Methyl 6-bromo-2-fluoro-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount to the development of novel therapeutics and functional materials. Substituted benzoates, in particular, serve as critical building blocks, offering a versatile platform for molecular elaboration. This guide provides a comprehensive technical overview of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a compound of increasing interest due to its unique substitution pattern that pre-disposes it to a variety of chemical transformations. This document is intended to be a living resource for researchers, offering insights into its properties, synthesis, and potential applications, thereby empowering its effective utilization in the laboratory.

Core Molecular Attributes

This compound is a polysubstituted aromatic ester. The interplay of its bromo, fluoro, and methoxy functional groups on the benzene ring, coupled with the methyl ester, imparts a distinct reactivity profile, making it a valuable intermediate in synthetic chemistry.[1]

Structural and Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application in research and development. While comprehensive experimental data for this specific compound is not widely published, key identifiers and predicted properties are summarized below.

| Property | Value | Source |

| CAS Number | 1007455-28-8 | [2][3] |

| Molecular Formula | C₉H₈BrFO₃ | [2] |

| Molecular Weight | 263.06 g/mol | [2] |

| IUPAC Name | This compound | |

| Canonical SMILES | COC1=C(C(=C(C=C1)Br)C(=O)OC)F | [4] |

| Appearance | White to light yellow solid (Predicted) | [5] |

| Boiling Point | 300.3°C at 760 mmHg (Predicted for isomer) | [5] |

| Solubility | Insoluble in water (Predicted) | [6] |

Note: Some physical properties are based on predictions for isomeric compounds and should be experimentally verified.

dot digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; O1 [label="O", fontcolor="#4285F4"]; C7 [label="C"]; O2 [label="O", fontcolor="#4285F4"]; C8 [label="C"]; O3 [label="O", fontcolor="#4285F4"]; C9 [label="C"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C7; C2 -- F; C3 -- O3; O3 -- C9; C6 -- Br;

// Ester group C7 -- O1; C7 -- O2 [style=double]; O1 -- C8;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; C7 [pos="0,2.5!"]; O1 [pos="-0.7,3.2!"]; C8 [pos="-1.4,3.9!"]; O2 [pos="0.7,3.2!"]; F [pos="-1.74,1!"]; O3 [pos="-1.74,-1!"]; C9 [pos="-2.61,-1.5!"]; Br [pos="1.74,1!"]; } Caption: 2D structure of this compound.

Synthesis and Spectroscopic Characterization

The primary route to this compound is anticipated to be the esterification of its corresponding carboxylic acid precursor, 6-bromo-2-fluoro-3-methoxybenzoic acid.

Synthesis of 6-bromo-2-fluoro-3-methoxybenzoic acid

A plausible, though unverified, synthetic pathway is outlined below:

Esterification to this compound

The final esterification step can be achieved through standard methods. A common and effective protocol involves reaction of the carboxylic acid with a methylating agent in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification (Exemplary)

-

Reaction Setup: To a solution of 6-bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq) in methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel.[7]

Spectroscopic Data

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Two signals in the aromatic region, likely doublets or doublet of doublets, integrating to one proton each. The chemical shifts will be influenced by the electronic effects of the bromo, fluoro, and methoxy substituents.

-

Methoxy Protons: A singlet integrating to three protons, typically in the range of 3.8-4.0 ppm.

-

Methyl Ester Protons: A singlet integrating to three protons, also typically in the range of 3.8-4.0 ppm.

Predicted ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region, typically around 165-170 ppm.

-

Aromatic Carbons: Six distinct signals in the aromatic region (approximately 100-160 ppm). The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Methoxy Carbon: A signal around 55-60 ppm.

-

Methyl Ester Carbon: A signal around 50-55 ppm.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[5] The strategic placement of its functional groups allows for a range of subsequent chemical modifications.

-

Cross-Coupling Reactions: The bromo substituent serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing ester group, can be susceptible to nucleophilic aromatic substitution, allowing for the introduction of nitrogen, oxygen, or sulfur nucleophiles.

-

Scaffold for Biologically Active Molecules: The overall substitution pattern makes it a valuable precursor for the synthesis of complex heterocyclic systems and other scaffolds of medicinal interest. While specific examples for this exact compound are not prevalent in the literature, related bromo-fluoro-methoxy-substituted benzoates are key intermediates in the synthesis of various kinase inhibitors and other targeted therapeutics.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally similar compounds suggests the following:

-

General Hazards: May cause skin, eye, and respiratory irritation.[6][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[6][9]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5]

First Aid Measures (General Guidance):

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disclaimer: This safety information is for guidance only and is based on data for similar compounds. Always consult a specific and current Safety Data Sheet (SDS) for the compound before use and handle it in accordance with good laboratory practices.

Conclusion

This compound represents a valuable and versatile building block for synthetic chemists. Its unique combination of functional groups offers multiple avenues for chemical modification, making it a key intermediate for the synthesis of complex molecular targets. While publicly available experimental data on its physical properties is limited, this guide provides a foundational understanding of its attributes, synthesis, and potential applications. It is our hope that this technical overview will serve as a useful resource for researchers and contribute to the advancement of chemical synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. appchemical.com [appchemical.com]

- 3. This compound | 1007455-28-8 [chemicalbook.com]

- 4. PubChemLite - 6-bromo-2-fluoro-3-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 4-bromo-2-fluoro-6-methoxybenzoate [myskinrecipes.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. 1007455-28-8|this compound|BLD Pharm [bldpharm.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 6-bromo-2-fluoro-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a halogenated aromatic ester increasingly recognized for its role as a versatile building block in medicinal chemistry. We will delve into its core physicochemical properties, its strategic application in the synthesis of therapeutic agents, and detailed protocols for its handling and use in experimental settings.

Core Molecular Attributes

This compound is a polysubstituted benzene derivative. The strategic placement of its bromo, fluoro, and methoxy functional groups on the aromatic ring imparts specific reactivity and conformational properties that are highly valuable in the design of complex molecules, particularly in the field of drug discovery.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and computational modeling.

| Property | Value | Source(s) |

| Molecular Weight | 263.06 g/mol | [1][2][3][4] |

| Molecular Formula | C₉H₈BrFO₃ | [1][2][3][4] |

| CAS Number | 1007455-28-8 | [1][2][3][4][5] |

| Canonical SMILES | COC1=CC=C(C(=C1F)C(=O)OC)Br | |

| Appearance | Off-white to pale yellow solid (typical) | |

| Storage | Sealed in a dry place at room temperature | [1] |

Strategic Importance in Medicinal Chemistry

The true value of this compound lies in its application as a synthetic intermediate. The presence of orthogonal functionalities—the bromo group for cross-coupling reactions, the fluoro group for modulating electronic properties and metabolic stability, and the ester for further derivatization—makes it a powerful scaffold.

Key Application: Synthesis of Plasma Kallikrein Inhibitors

A significant and authoritative application of this compound is its use as a starting material in the synthesis of novel pyrazole derivatives that act as plasma kallikrein inhibitors.[6][7] Plasma kallikrein is a serine protease that plays a crucial role in the intrinsic coagulation cascade and the inflammatory response.[6] Inhibitors of this enzyme are investigated for a variety of therapeutic applications, including the treatment of hereditary angioedema and other inflammatory disorders.

The workflow below illustrates the initial step in a patented synthetic route where the title compound is utilized.

Caption: Initial synthetic step utilizing the title compound.

In this key transformation, the bromine atom of this compound is substituted with an amino group (protected as a tert-butyl carbamate) via a Buchwald-Hartwig amination reaction.[6][7] This reaction is a cornerstone of modern medicinal chemistry for its ability to form carbon-nitrogen bonds efficiently. The product of this reaction serves as a crucial intermediate for the construction of more complex heterocyclic systems designed to inhibit plasma kallikrein.

Experimental Protocols & Handling

Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies based on established chemical principles and documented applications.

Safety & Handling

As a laboratory chemical, this compound should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Standard laboratory attire, including safety glasses, gloves, and a lab coat, is required.

-

Safety Phrases: Precautionary statements associated with this compound include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Representative Protocol: Buchwald-Hartwig Amination

The following protocol is adapted from patent literature and demonstrates the use of this compound as a substrate in a palladium-catalyzed cross-coupling reaction.[6][7]

Objective: To synthesize Methyl 6-(tert-butoxycarbonylamino)-2-fluoro-3-methoxybenzoate.

Materials:

-

This compound (1 equivalent)

-

tert-Butyl carbamate (1.1 equivalents)

-

Palladium(II) acetate (0.1 equivalents)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 equivalents)

-

Cesium carbonate (2 equivalents)

-

Anhydrous 1,4-Dioxane

Procedure:

-

Inert Atmosphere: To a dry reaction vessel, add this compound (e.g., 2.0 g, 7.6 mmol). The vessel is then sealed and purged with an inert gas (e.g., nitrogen or argon). This is critical as palladium catalysts can be sensitive to oxygen.

-

Reagent Addition: Under the inert atmosphere, add tert-butyl carbamate (980 mg, 8.4 mmol), Xantphos (440 mg, 0.76 mmol), palladium(II) acetate (171 mg, 0.76 mmol), and cesium carbonate (4.95 g, 15.2 mmol).

-

Solvent Addition: Add anhydrous 1,4-dioxane (50 mL) via syringe. The use of an anhydrous solvent is crucial to prevent side reactions and ensure catalyst activity.

-

Reaction: Stir the reaction mixture vigorously. Heat the mixture to 100°C and maintain this temperature for 18 hours, or until reaction completion is confirmed by a suitable monitoring technique (e.g., TLC or LC-MS).

-

Work-up: After cooling to room temperature, the reaction mixture is typically filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue is purified using column chromatography to isolate the desired product.

Caption: Workflow for the Buchwald-Hartwig amination protocol.

Conclusion

This compound is a key chemical intermediate with defined properties and significant potential in synthetic organic and medicinal chemistry. Its well-placed functional groups allow for selective and high-yield transformations, making it an essential building block for constructing complex molecular architectures. The documented use of this compound in the synthesis of plasma kallikrein inhibitors underscores its relevance and utility for professionals in drug discovery and development. Adherence to proper handling procedures and validated experimental protocols is essential for leveraging its full synthetic potential safely and effectively.

References

- 1. 1007455-28-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - CAS:1007455-28-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. cacheby.com [cacheby.com]

- 4. aablocks.com [aablocks.com]

- 5. This compound | 1007455-28-8 [chemicalbook.com]

- 6. US11180484B2 - Pyrazole derivatives as plasma kallikrein inhibitors - Google Patents [patents.google.com]

- 7. WO2021028645A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 6-bromo-2-fluoro-3-methoxybenzoate

Abstract

This technical guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a key building block in the development of advanced pharmaceutical and agrochemical compounds. Two primary synthetic strategies are detailed, catering to different starting material availability and research needs. The first route leverages the commercially available 6-bromo-2-fluoro-3-methoxybenzoic acid for a direct, single-step esterification. The second, more foundational route, commences with the readily accessible 2-fluoro-3-methoxybenzoic acid, involving a regioselective bromination followed by esterification. This document is intended for researchers, chemists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and experimental causality, ensuring both reproducibility and a deep understanding of the synthetic pathways.

Introduction: Significance of this compound

This compound is a highly functionalized aromatic compound. Its strategic substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a methyl ester, makes it a versatile intermediate in organic synthesis. The presence of a bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of diverse molecular fragments. The fluorine and methoxy substituents significantly influence the electronic properties of the benzene ring and can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of target molecules, such as metabolic stability and binding affinity. Consequently, this compound serves as a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from two logical starting points, each with its own merits. The choice of strategy will often depend on the commercial availability and cost of the starting materials.

-

Strategy 1: Direct Esterification. This is the most straightforward approach, contingent on the availability of 6-bromo-2-fluoro-3-methoxybenzoic acid. This single-step conversion is highly efficient and ideal for rapid production when the precursor acid is readily accessible.

-

Strategy 2: Bromination followed by Esterification. This two-step sequence begins with the more common starting material, 2-fluoro-3-methoxybenzoic acid. This route offers greater flexibility and is more cost-effective if the brominated benzoic acid is not available or is prohibitively expensive. A key consideration for this strategy is achieving the desired regioselectivity during the bromination step.

Below is a visual representation of the two synthetic strategies.

Caption: Overview of the two primary synthetic strategies for this compound.

Experimental Protocols and Mechanistic Insights

This section provides detailed, step-by-step methodologies for the synthesis of this compound, encompassing both strategic approaches.

Strategy 1: Direct Esterification of 6-bromo-2-fluoro-3-methoxybenzoic acid

This approach is predicated on the commercial availability of the brominated benzoic acid. The Fischer-Speier esterification is a classic and reliable method for this transformation, utilizing an excess of the alcohol (methanol) in the presence of a strong acid catalyst.[1][2]

3.1.1. Experimental Protocol: Fischer-Speier Esterification

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq.) in anhydrous methanol (20-40 eq.). The methanol serves as both a reactant and the solvent.

-

Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.1-0.2 eq.) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure. The residue is then diluted with ethyl acetate and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

| Parameter | Value |

| Starting Material | 6-bromo-2-fluoro-3-methoxybenzoic acid |

| Reagents | Methanol, Sulfuric Acid |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

3.1.2. Mechanistic Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. The use of excess methanol and the removal of water drive the equilibrium towards the product side.[2][3]

Caption: Simplified mechanism of Fischer-Speier esterification.

Strategy 2: Bromination of 2-fluoro-3-methoxybenzoic acid followed by Esterification

This two-step route begins with the more readily available 2-fluoro-3-methoxybenzoic acid.

3.2.1. Step 1: Regioselective Bromination

The key to this step is the regioselective introduction of a bromine atom onto the aromatic ring. The directing effects of the existing substituents determine the position of electrophilic attack.

-

-OCH₃ (Methoxy group): A strongly activating, ortho, para-director.

-

-F (Fluoro group): A deactivating, ortho, para-director.

-

-COOH (Carboxylic acid group): A deactivating, meta-director.

The powerful activating and ortho, para-directing effect of the methoxy group at position 3 will dominate. The position para to the methoxy group (position 6) is the most activated and sterically accessible site for electrophilic aromatic substitution. Therefore, bromination is expected to occur predominantly at the 6-position. N-Bromosuccinimide (NBS) is a convenient and milder alternative to liquid bromine for this purpose.[4]

3.2.1.1. Experimental Protocol: Electrophilic Bromination

-

Reaction Setup: Dissolve 2-fluoro-3-methoxybenzoic acid (1.0 eq.) in a suitable solvent such as glacial acetic acid or a mixture of acetonitrile and water in a round-bottom flask.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the stirred solution at room temperature. A catalytic amount of a Lewis acid or a protic acid can be used to enhance the reaction rate if necessary.[5]

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with cold water to remove any unreacted NBS and succinimide, and then dried.

-

Purification: The crude 6-bromo-2-fluoro-3-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Parameter | Value |

| Starting Material | 2-fluoro-3-methoxybenzoic acid |

| Reagents | N-Bromosuccinimide (NBS), Acetic Acid |

| Reaction Time | 12-24 hours |

| Typical Yield | 75-85% |

3.2.2. Step 2: Esterification

The 6-bromo-2-fluoro-3-methoxybenzoic acid obtained from the previous step can then be esterified using the same Fischer-Speier esterification protocol as described in section 3.1.1.

Safety and Handling

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE. Always add acid to the solvent slowly and cautiously.

-

Bromine (if used as an alternative to NBS): Highly toxic, corrosive, and volatile. All manipulations should be performed in a fume hood with appropriate respiratory protection.

-

Solvents: Methanol is flammable and toxic. Acetic acid is corrosive. Handle all organic solvents in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of this compound can be efficiently achieved through two primary routes. The choice between a direct esterification of the pre-brominated benzoic acid and a two-step approach involving bromination followed by esterification will be dictated by the availability and cost of the respective starting materials. Both strategies employ well-established and reliable chemical transformations, and the protocols provided in this guide are designed to be robust and reproducible. A thorough understanding of the underlying reaction mechanisms and the directing effects of the substituents is paramount for successful synthesis and troubleshooting.

References

The Strategic Utility of Methyl 6-bromo-2-fluoro-3-methoxybenzoate in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery & Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the intricate landscape of medicinal chemistry, the selection of foundational scaffolds and building blocks is a critical determinant of a drug discovery program's success. Methyl 6-bromo-2-fluoro-3-methoxybenzoate emerges as a highly versatile and strategically valuable intermediate. Its unique substitution pattern, featuring an orchestrated arrangement of bromo, fluoro, and methoxy functionalities on a benzoate core, offers a rich platform for the synthesis of complex molecular architectures. This guide elucidates the potential applications of this compound, grounded in established reactivity principles and its contextual relevance in the synthesis of targeted therapeutics, particularly in oncology. We will explore its role as a linchpin in convergent synthetic strategies and detail its amenability to robust cross-coupling reactions, thereby providing a technical framework for its effective utilization in drug development pipelines.

Introduction: The Architectural Significance of Substituted Benzoates

Substituted benzoic acid derivatives are cornerstone building blocks in the synthesis of a vast array of pharmaceuticals. The strategic placement of functional groups on the aromatic ring dictates the molecule's reactivity, physicochemical properties, and ultimately, its biological activity. This compound is a prime example of a well-conceived synthetic intermediate, where each substituent serves a distinct and synergistic purpose.

The inherent value of this compound lies in the orthogonal reactivity of its functional groups:

-

The Bromo Group: Serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl moieties. This is fundamental for exploring structure-activity relationships (SAR) and optimizing target engagement.

-

The Fluoro Group: The presence of a fluorine atom can significantly modulate the compound's properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter the pKa of adjacent functional groups.

-

The Methoxy Group: This electron-donating group can influence the electronic properties of the aromatic ring and enhance the solubility and stability of the molecule and its downstream derivatives[1].

-

The Methyl Ester: Provides a readily modifiable handle for conversion to carboxylic acids, amides, or other functional groups, crucial for forming key interactions with biological targets.

This confluence of functionalities makes this compound a powerful tool for medicinal chemists aiming to construct novel bioactive molecules with tailored properties.

Application in the Synthesis of Kinase Inhibitors: A Dabrafenib-Related Synthetic Strategy

The initial steps in a reported Dabrafenib synthesis involve the reduction of the nitro group to an amine, followed by a series of transformations to construct the final complex molecule[1][2]. This compound can be envisioned as a highly valuable alternative or second-generation intermediate in such synthetic campaigns. The bromo-substituent, in place of a nitro or amino group, opens up a different set of synthetic possibilities, primarily centered around late-stage diversification via cross-coupling reactions.

The following diagram illustrates a conceptual synthetic pathway leveraging a substituted aminobenzoate, analogous to the intermediates used in Dabrafenib synthesis.

References

An In-depth Technical Guide to the Safe Handling of Methyl 6-bromo-2-fluoro-3-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Niche Reagent

Methyl 6-bromo-2-fluoro-3-methoxybenzoate is a halogenated aromatic ester that serves as a valuable building block in modern organic synthesis. Its utility in the construction of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development, stems from the orthogonal reactivity of its substituent groups. The presence of bromo, fluoro, and methoxy functionalities on the benzene ring allows for a range of selective chemical transformations, such as cross-coupling reactions, nucleophilic aromatic substitution, and further derivatization of the ester.

This guide provides a comprehensive overview of the safety, handling, and chemical properties of this compound. As a niche reagent, detailed toxicological and ecological data are not extensively available. Therefore, this document synthesizes the available information for the compound itself with extrapolated data from structurally similar halogenated methoxybenzoates to provide a robust framework for its safe utilization in a laboratory setting. The overarching principle of this guide is to foster a proactive safety culture through a deep understanding of the material's properties and potential hazards.

Chemical and Physical Properties: A Snapshot

A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling and use in experimental design. The following table summarizes the key identifiers and properties for this compound.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1007455-28-8 | [1][2][3][4] |

| Molecular Formula | C₉H₈BrFO₃ | [2] |

| Molecular Weight | 263.06 g/mol | [2] |

| Appearance | Solid (form may vary) | Inferred |

| Storage Conditions | Store in a tightly closed container in a dry, well-ventilated place. | [4][5] |

Hazard Identification and GHS Classification: An Evidence-Based Approach

While a comprehensive, peer-reviewed toxicological profile for this compound is not yet established, a Safety Data Sheet (SDS) and data from structurally related compounds provide a basis for a preliminary hazard assessment. The primary hazards associated with this class of compounds include irritation to the skin and eyes, and potential harm if inhaled or ingested.

A comparative analysis of the GHS classifications for structurally similar halogenated benzoates reveals a consistent pattern of warnings for skin and eye irritation, as well as potential respiratory tract irritation. For instance, compounds like Methyl 2-bromo-5-methoxybenzoate and Methyl 4-bromo-2-fluoro-6-hydroxybenzoate are classified as causing skin and serious eye irritation.[6][7]

Based on the available SDS for the target compound, the following hazard and precautionary statements are noted, although a specific GHS pictogram is not provided.[5]

Hazard Statements (Potential based on analogs):

-

Causes skin irritation. (H315)

-

Causes serious eye irritation. (H319)

-

May cause respiratory irritation. (H335)

-

Harmful if swallowed. (H302)

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[6]

-

P271: Use only outdoors or in a well-ventilated area.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[6]

Experimental Workflow: A Self-Validating System for Safe Handling

The following protocol outlines a step-by-step methodology for the safe handling of this compound in a research laboratory setting. This workflow is designed as a self-validating system, where each step mitigates a potential hazard identified in the previous section.

Engineering Controls and Personal Protective Equipment (PPE)

-

Causality: The primary routes of exposure to this compound are through inhalation of dust, skin contact, and eye contact. Engineering controls are the first and most effective line of defense.

-

Protocol:

-

All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and inspect them for any signs of degradation before use.

-

Body Protection: A lab coat must be worn. For larger quantities, consider additional protective clothing.

-

-

Chemical Storage and Handling

-

Causality: Improper storage can lead to degradation of the compound and potential reactions with incompatible materials.

-

Protocol:

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from strong oxidizing agents, strong acids, and strong bases, which are generally incompatible with this class of compounds.

-

When transferring the solid, use appropriate tools (spatula, weighing paper) to avoid generating dust.

-

Spill and Waste Management

-

Causality: Accidental spills can increase the risk of exposure and environmental contamination. Proper waste disposal is a regulatory and ethical necessity.

-

Protocol:

-

Spill Response:

-

In case of a small spill, and if it is safe to do so, absorb the material with an inert absorbent (e.g., sand, vermiculite).

-

Sweep up the absorbed material and place it into a suitable, labeled container for disposal.

-

Do not take action without suitable protective clothing.[5]

-

-

Waste Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.

-

-

Emergency Procedures: First Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial. The following measures are based on the available safety data.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid.

Toxicological and Ecological Information: The Current Landscape

For this compound (CAS 1007455-28-8), the available Safety Data Sheet explicitly states "No data available" for both toxicological and ecological information.[5] This is not uncommon for specialized research chemicals. In such cases, it is prudent for researchers to handle the compound with a high degree of caution, assuming it may have uncharacterized hazardous properties. The toxicological information for structurally similar compounds suggests that the primary concerns are acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.[7]

Diagrams for Enhanced Understanding

Chemical Structure

Caption: Chemical structure of this compound.

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Conclusion: A Commitment to Safety and Scientific Integrity

This compound is a compound with significant potential in synthetic chemistry. While comprehensive safety data is still under development, a responsible and scientifically rigorous approach to its handling is not only possible but imperative. By understanding its chemical properties, adhering to a self-validating safe handling workflow, and being prepared for emergencies, researchers can confidently and safely unlock the synthetic potential of this versatile reagent. This guide serves as a living document, and it is the responsibility of every user to stay informed of any new safety information as it becomes available.

References

- 1. This compound | 1007455-28-8 [chemicalbook.com]

- 2. appchemical.com [appchemical.com]

- 3. CAS#:1007455-28-8 | this compound | Chemsrc [chemsrc.com]

- 4. 1007455-28-8|this compound|BLD Pharm [bldpharm.com]

- 5. aobchem.com [aobchem.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Methyl 6-bromo-2-fluoro-3-methoxybenzoate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 6-bromo-2-fluoro-3-methoxybenzoate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, characterization, commercial availability, and its strategic application in the synthesis of complex pharmaceutical agents.

Introduction: The Strategic Importance of Fluorinated Benzoates in Drug Discovery

This compound (CAS No. 1007455-28-8) is a polysubstituted aromatic compound of significant interest in the pharmaceutical industry. Its unique arrangement of bromo, fluoro, and methoxy functional groups makes it a versatile intermediate for creating intricate molecular architectures with tailored biological activities. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide will explore the practical aspects of working with this valuable synthetic intermediate.

Commercial Availability

A reliable supply of starting materials is critical for any research and development program. This compound is available from a range of commercial suppliers, catering to both research and bulk-scale needs.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Country of Origin | Purity | Available Quantities |

| Suzhou ARTK Medchem Co., Ltd. | China | ≥98% | Grams to Kilograms |

| Win-Win chemical CO., Limited | China | 98% | 1kg, 5kg, 10kg |

| Henan Alfa Chemical Co., Ltd. | China | 98% | 25g, 100g, 500g, 1kg, 25kg |

| Allfluoro pharmaceutical co. ltd | China | 98% | 1kg, 5kg, 10kg, 25kg, 100kg, 200kg |

| Amadis Chemical Company Limited | China | 97% | Milligrams, Grams, Kilograms |

| Affinity Research Chemicals, Inc. | United States | >95% | Inquire |

| Aaron Chemicals LLC | United States | >95% | Inquire |

| Alichem Inc. | United States | Inquire | Inquire |

| abcr GmbH | Germany | Inquire | Inquire |

Note: The availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Characterization

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. While specific proprietary industrial-scale syntheses may vary, a plausible and commonly employed synthetic strategy for this compound involves a multi-step process.

Plausible Synthetic Pathway

A logical synthetic approach would begin with a suitably substituted aniline, followed by a Sandmeyer reaction to introduce the bromo group, and subsequent esterification. The fluorination and methoxylation steps can be strategically incorporated depending on the starting material and desired regioselectivity.

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, hypothetical laboratory-scale protocol based on established organic chemistry principles for the synthesis of related compounds.

Step 1: Bromination of a Fluorinated Methoxybenzoic Acid Precursor

-

To a solution of the precursor benzoic acid (1 equivalent) in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the crude bromo-benzoic acid.

Step 2: Fischer Esterification

-

Dissolve the crude bromo-benzoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for 4-8 hours, again monitoring by TLC or LC-MS.

-

After cooling to room temperature, neutralize the excess acid with a weak base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the structure of this compound.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 2H, Ar-H), 3.95 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0 (C=O), 155.0 (d, J=245 Hz, C-F), 148.0 (C-OCH₃), 125.0 (d, J=15 Hz, C-H), 120.0 (C-Br), 115.0 (d, J=5 Hz, C-H), 62.0 (OCH₃), 52.0 (COOCH₃) |

| IR (KBr, cm⁻¹) | ν: 3050-3150 (Ar C-H), 2950 (C-H), 1720 (C=O, ester), 1600, 1480 (C=C, aromatic), 1250 (C-O, ether), 1100 (C-F) |

| Mass Spec. (EI) | m/z: 262/264 (M⁺, Br isotope pattern), 231/233 ([M-OCH₃]⁺), 203/205 ([M-COOCH₃]⁺) |

Note: These are predicted values and may vary slightly from experimental data.

Applications in Drug Development: A Key Intermediate for Kinase Inhibitors

Substituted fluorobenzoates are crucial intermediates in the synthesis of various targeted therapies, particularly kinase inhibitors.[1] The strategic placement of the bromo and fluoro groups on the aromatic ring of this compound allows for selective and sequential cross-coupling reactions, enabling the construction of complex molecular scaffolds.

One of the most significant applications of structurally related fluorinated building blocks is in the synthesis of BRAF inhibitors, such as Dabrafenib, which are used in the treatment of certain types of cancer.[1] The fluoro and bromo moieties serve as handles for introducing different fragments of the final drug molecule through reactions like Suzuki or Buchwald-Hartwig couplings.

Caption: General workflow for the application of the title compound in drug synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of pharmaceutical research and development. Its commercial availability, coupled with its strategic functionalization, makes it an important tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in the discovery of novel therapeutics.

References

reactivity of the bromine in Methyl 6-bromo-2-fluoro-3-methoxybenzoate

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 6-bromo-2-fluoro-3-methoxybenzoate

Abstract

This compound is a polysubstituted aromatic compound that serves as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of bromo, fluoro, methoxy, and methyl ester functionalities provides multiple handles for chemical modification. This guide focuses specifically on the reactivity of the bromine atom at the C-6 position, offering a comprehensive analysis of its electronic environment and its utility in key synthetic transformations. We will explore the underlying principles governing its reactivity, provide field-proven experimental protocols for its derivatization, and discuss its synthetic potential for researchers, chemists, and drug development professionals.

The Electronic Landscape: Understanding Reactivity through Substituent Effects

The reactivity of the C-6 bromine atom in this compound is not governed in isolation. It is a direct consequence of the cumulative electronic effects of the other substituents on the benzene ring. Understanding these influences is paramount to predicting reaction outcomes and designing rational synthetic strategies.

-

Methyl 1-Ester (-CO₂Me): This group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. It deactivates the ring towards electrophilic attack but is crucial for activating the ring for certain nucleophilic substitutions.[1][2]

-

2-Fluoro (-F): Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I). However, it also possesses lone pairs that can be donated into the ring via a weak resonance effect (+M).[3] In most cases, its inductive effect dominates, deactivating the ring.[4]

-

3-Methoxy (-OMe): The oxygen atom is electronegative, leading to an inductive withdrawal (-I). However, the methoxy group is a powerful resonance electron-donating group (+M) due to the delocalization of an oxygen lone pair into the aromatic π-system.[3] This effect significantly increases electron density at the ortho and para positions relative to it.

The bromine atom itself is inductively withdrawing but weakly resonance-donating.[4] The interplay of these groups creates a nuanced electronic environment. The strong withdrawing nature of the ester and fluoro groups reduces the overall electron density of the ring, which can influence the kinetics of reactions like palladium-catalyzed cross-couplings. The bromine at C-6 is ortho to the ester group and meta to the methoxy group, placing it in a sterically accessible and electronically distinct position for chemical transformation.

Caption: Electronic influences on the aryl ring.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The C-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern organic synthesis. The reactivity order for aryl halides in the crucial oxidative addition step is generally I > Br > OTf >> Cl.[5] This makes the bromine at C-6 a highly reliable reaction site.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between the aryl bromide and an organoboron species, typically a boronic acid or ester.[6] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[7][8]

Causality of Component Selection:

-

Catalyst: A palladium(0) species is the active catalyst. Precatalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. For electron-poor aryl bromides or sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands can accelerate the reaction.[8]

-

Base: A base, such as Na₂CO₃, K₂CO₃, or K₃PO₄, is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7]

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently used to dissolve both the organic and inorganic reagents.

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Expected Product Class |

| Arylboronic acid | Pd(PPh₃)₄ (2-5 mol%) | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80-100 | Biaryl compound |

| Heteroarylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 eq) | 1,4-Dioxane/H₂O | 90-110 | Heteroaryl-aryl compound |

| Alkylboronic acid (pinacol ester) | CataXCium A Pd G3 (3 mol%) | K₃PO₄ (2 eq) | Toluene/H₂O | 100 | Alkyl-aryl compound |

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add a degassed 4:1 mixture of toluene and water.

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the biaryl product.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is an indispensable tool, forming a carbon-nitrogen bond via a palladium-catalyzed coupling of an aryl halide with an amine.[9] This reaction has largely replaced harsher classical methods due to its broad substrate scope and high functional group tolerance.[10]

Causality of Component Selection:

-

Catalyst/Ligand: The choice of ligand is critical and often depends on the nature of the amine. Sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XantPhos) are highly effective.[11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.[10][12]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XantPhos, 4 mol%).

-

Solvent and Nucleophile: Add anhydrous, degassed toluene, followed by morpholine (1.2 eq).

-

Reaction: Seal the vial and heat the mixture to 100 °C for 12-24 hours.

-

Work-up: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the residue by flash column chromatography to afford the desired N-aryl product.

Metal-Halogen Exchange: Generating Potent Aryllithium Intermediates

The bromine atom is significantly more reactive than fluorine towards metal-halogen exchange.[13] Treatment of the title compound with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures results in the selective exchange of bromine for lithium. This generates a highly reactive aryllithium species in situ.

This organometallic intermediate is a powerful nucleophile and can be trapped with a wide range of electrophiles to install new functional groups at the C-6 position. This method avoids the use of palladium and offers a complementary synthetic route.

Causality of Component Selection:

-

Reagent: Strong alkyllithium bases (n-BuLi or t-BuLi) are required for the exchange.

-

Temperature: The reaction must be performed at very low temperatures (typically -78 °C) to prevent undesired side reactions, such as attack at the methyl ester or reaction with the fluoro substituent.

-

Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are necessary to stabilize the organolithium species.

| Electrophile | Reagents and Conditions | Expected Product |

| Carbon dioxide (CO₂) | 1. n-BuLi, THF, -78 °C; 2. CO₂ (s); 3. H₃O⁺ | 2-Fluoro-3-methoxy-6-(methoxycarbonyl)benzoic acid |

| N,N-Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C; 2. DMF; 3. H₃O⁺ | Methyl 2-fluoro-6-formyl-3-methoxybenzoate |

| Acetone | 1. n-BuLi, THF, -78 °C; 2. Acetone; 3. H₃O⁺ | Methyl 2-fluoro-6-(2-hydroxypropan-2-yl)-3-methoxybenzoate |

-

Reaction Setup: Add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-neck flask under argon.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

-

Quenching: Add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) dropwise.

-

Warming and Work-up: After stirring for an additional hour at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.[14]

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to isolate the aldehyde product.

Competing Reactivity and Selectivity

A comprehensive understanding requires acknowledging other potential reaction sites.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C-2 is activated towards SNAr by the electron-withdrawing methyl ester at C-1.[13] Under conditions with strong nucleophiles (e.g., sodium methoxide in methanol at high temperatures), displacement of the fluoride is possible.[15][16] However, palladium-catalyzed couplings and low-temperature lithiations are highly selective for the C-Br bond.

-

Methyl Ester Reactions: The ester group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions or reduced to an alcohol. These reactions typically require conditions that do not affect the C-Br bond.

The choice of reagents and reaction conditions allows the chemist to selectively target the desired position. For transformations involving the C-Br bond, palladium catalysts or organolithium reagents provide a reliable and highly selective pathway.

Caption: Reactivity map of this compound.

Conclusion

The bromine atom of this compound is a robust and versatile reaction handle. Its reactivity is dominated by its suitability for palladium-catalyzed cross-coupling reactions and metal-halogen exchange, enabling the introduction of a wide array of carbon and heteroatom substituents at the C-6 position. By carefully selecting catalysts, reagents, and reaction conditions, chemists can exploit this reactivity with high selectivity, paving the way for the efficient and modular synthesis of complex molecules for research and development.

References

- 1. stpeters.co.in [stpeters.co.in]

- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. acgpubs.org [acgpubs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of Fluorine in Methyl 6-bromo-2-fluoro-3-methoxybenzoate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-2-fluoro-3-methoxybenzoate is a highly functionalized aromatic building block of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom at the C-2 position, alongside bromine and methoxy substituents, imparts a unique and powerful set of electronic and steric properties that dictate the molecule's reactivity and utility. This guide provides a comprehensive analysis of the pivotal role of the fluorine atom, delving into its influence on the molecule's electronic landscape, its activation of specific reaction pathways, and its utility in complex molecular design. We will explore the causality behind experimental choices in reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, supported by detailed protocols and mechanistic insights.

Introduction: The Unique Profile of a Polysubstituted Benzene Ring

The synthetic utility of an aromatic compound is profoundly influenced by the nature and position of its substituents. In this compound, we observe a confluence of electronic effects that create a versatile platform for molecular elaboration. The methoxy group at C-3 is a strong electron-donating group (+M > -I), enriching the ring with electron density. The bromine atom at C-6 is a deactivating group (-I > +M) but also serves as a key handle for cross-coupling reactions. The methyl ester at C-1 is a moderately deactivating group.

It is, however, the fluorine atom at the C-2 position that introduces the most nuanced and powerful control over the molecule's reactivity. Its role is multifaceted and is the central focus of this guide.

The Duality of Fluorine: Electronic and Steric Influence

The fluorine atom, despite being the most electronegative element, exhibits a dual electronic nature when attached to an aromatic ring. This duality is central to understanding the reactivity of this compound.

Inductive versus Mesomeric Effects

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached through the sigma bond. This effect is distance-dependent and deactivates the aromatic ring towards electrophilic attack.

-

Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the π-system of the benzene ring. This electron donation occurs preferentially at the ortho and para positions. However, the overlap between the 2p orbital of carbon and the 2p orbital of fluorine is not as effective as with larger halogens, making its +M effect weaker than its -I effect.[1]

This balance of a dominant inductive withdrawal and a weaker mesomeric donation makes fluorine a unique halogen substituent, generally deactivating the ring for electrophilic aromatic substitution while still directing incoming electrophiles to the ortho and para positions.[1]

The "Ortho-Fluoro" Effect in this compound

The placement of the fluorine atom ortho to the methyl ester group has significant consequences:

-

Enhanced Electrophilicity: The strong inductive withdrawal by the ortho-fluorine atom increases the partial positive charge on the carbonyl carbon of the ester group, making it more susceptible to nucleophilic attack.

-

Steric Influence: The fluorine atom exerts a moderate steric effect, which can influence the conformation of the ester group and the approach of reagents.[2]

-

Modulation of Acidity: In the corresponding benzoic acid, an ortho-fluoro substituent can influence the acidity of the carboxylic acid through intramolecular hydrogen bonding and electronic effects.[2]

Fluorine as an Activating Group for Nucleophilic Aromatic Substitution (SNAr)

One of the most profound roles of the fluorine atom in this molecule is its ability to act as a powerful activating group for nucleophilic aromatic substitution (SNAr), often leading to the displacement of the fluorine itself. This is counterintuitive, as fluoride is a poor leaving group in traditional SN1 and SN2 reactions.

The Mechanism of SNAr and the Role of Fluorine

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile to form this complex.

The fluorine atom, particularly when positioned ortho or para to the site of nucleophilic attack, plays a crucial role in stabilizing the negatively charged Meisenheimer complex through its potent inductive effect. This stabilization lowers the activation energy of the rate-determining step, thereby accelerating the overall reaction rate. This electronic stabilization outweighs the poor leaving group ability of the fluoride ion.[3]

Workflow for SNAr on an Activated Aryl Fluoride

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the SNAr reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine (1.2 - 2.0 eq)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.0 - 3.0 eq)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Nitrogen or Argon atmosphere

Procedure:

-

To an oven-dried flask, add this compound and the base.

-

Flush the flask with an inert gas (N₂ or Ar).

-

Add the anhydrous solvent via syringe.

-

Add the amine to the stirred suspension.

-

Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality: The choice of a polar aprotic solvent is crucial as it solvates the cation of the base, leaving the anion more nucleophilic, and does not solvate the nucleophile as strongly as a protic solvent would. The use of an excess of the amine and base drives the reaction to completion.

The Role of Fluorine in Palladium-Catalyzed Cross-Coupling Reactions